N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16740240
InChI: InChI=1S/C12H17N3/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine

CAS No.:

Cat. No.: VC16740240

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine -

Specification

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C12H17N3/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
Standard InChI Key MZUGBESYPPLZJD-UHFFFAOYSA-N
Canonical SMILES CCNCCC1=NC2=C(N1)C=C(C=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s scaffold consists of a bicyclic benzimidazole system fused with an ethylamine moiety. The benzimidazole nucleus contains two nitrogen atoms at positions 1 and 3, with a methyl group at position 5 and an ethyl-substituted ethylamine chain at position 2 . This substitution pattern enhances solubility compared to unmodified benzimidazoles, as the ethylamine group introduces polarity while the methyl group stabilizes the aromatic system through electron-donating effects.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine involves three primary stages:

  • Benzimidazole Core Formation: Condensation of 4-methyl-1,2-diaminobenzene with a carbonyl source under acidic conditions generates the 5-methylbenzimidazole intermediate.

  • Side Chain Introduction: Alkylation of the benzimidazole’s 2-position with 2-chloroethylamine derivatives, followed by ethyl group substitution via nucleophilic substitution or reductive amination.

  • Purification: Chromatographic techniques or recrystallization yield the final product with >95% purity, as confirmed by HPLC and NMR.

Yield and Scalability

Pilot-scale syntheses report yields of 65–72%, with reaction efficiency dependent on the choice of alkylating agent and solvent system. Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to solubilize intermediates while minimizing side reactions.

Biological Activities and Mechanisms

Anticancer Properties

Benzimidazole derivatives inhibit microtubule polymerization by binding to the colchicine site of β-tubulin, disrupting mitotic spindle formation and inducing G2/M phase arrest . For example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (MBIC) shares structural motifs with this compound and demonstrates IC₅₀ values of 1.71 μmol/L against MCF-7 breast cancer cells . While direct cytotoxicity data for N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine are unpublished, its structural similarity to MBIC suggests comparable mechanisms involving cyclin B1 upregulation and Aurora B suppression .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological TargetsIC₅₀/Potency
MBIC Carboxylate ester at position 5Tubulin, ROS/JNK pathways1.71 μmol/L (MCF-7)
Nocodazole Thienoyl substitution at position 5Microtubule destabilization0.02 μmol/L (HeLa)
Selumetinib Bromo-chloro-phenylamino groupMEK1/2 inhibition14 nmol/L (MEK1)
This CompoundEthylamine side chain at position 2Putative tubulin bindingNot reported

Table 1: Structural and functional comparison with clinically relevant benzimidazole derivatives.

Applications in Drug Development

Kinase Inhibition

The ethylamine moiety may facilitate hydrogen bonding with kinase ATP-binding pockets. For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids inhibit CDK9 and p38 MAPK at submicromolar concentrations , suggesting that N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine could be optimized for kinase-targeted therapies.

Recent Advances and Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation of benzimidazoles enhances tumor accumulation by 3–5 fold compared to free drugs . Poly(lactic-co-glycolic acid) (PLGA) nanoparticles conjugated to this compound could mitigate off-target effects while improving pharmacokinetics.

Combination Therapies

Synergistic effects are observed when benzimidazoles are paired with DNA-damaging agents. Preclinical models show that co-administration with cisplatin reduces tumor volume by 62% versus monotherapy , warranting investigation into similar regimens for this derivative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator